1-Amino-2-naphthol-6-sulfonic acid
Overview
Description
1-Amino-2-naphthol-6-sulfonic acid, also known as 5-amino-6-hydroxynaphthalene-2-sulfonic acid or amino-Schaeffer acid, has the molecular formula C10H9NO4S and a molecular weight of 239.25 . It appears as needles or prisms that are only slightly soluble in boiling water .
Synthesis Analysis
The synthesis of 1-Amino-2-naphthol-6-sulfonic acid involves the sulfonation of 1-aminonaphthalene . More detailed synthesis methods are not available in the search results.Molecular Structure Analysis
The molecular structure of 1-Amino-2-naphthol-6-sulfonic acid is represented by the formula C10H9NO4S. The percent composition is C 50.20%, H 3.79%, N 5.85%, O 26.75%, S 13.40% .Physical And Chemical Properties Analysis
1-Amino-2-naphthol-6-sulfonic acid is obtained as needles or prisms that are only slightly soluble in boiling water. The sodium salt is soluble in water but can be isolated as the hemipentahydrate .Scientific Research Applications
Autoxidation Studies : This compound is a product of the anaerobic reduction of azo dyes by microorganisms and decomposes under aerobic conditions. Its behavior under these conditions has been studied, with particular focus on its autoxidation, which leads to the formation of a dimer when exposed to air at neutral pH (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
Flow-injection Chemiluminescence : It has been determined through flow-injection chemiluminescence, a process involving acidic permanganate oxidation. This method is used to detect and measure compounds, with 1-Amino-2-naphthol-6-sulfonic acid being one of the substances evaluated (Al-Tamrah & Townshend, 1987).
Synthesis Research : Research has been conducted on its synthesis from β-naphthol, exploring various conditions like reagent ratios, solvent types, and reaction temperatures to optimize the yield (Qiong, 2003).
Metal Determination : This compound is used in the spectrophotometric determination of metals, with particular effectiveness in detecting nickel. The relationship between the properties of this compound and the position of its sulfonic acid group has been explored (Ohshita, Wada, & Nakagawa, 1982).
Acid-Base Properties : Its acid-base properties have been characterized in various conditions, including different ionic strengths and temperatures. This research is crucial for understanding its behavior in different chemical environments (Bretti, Stefano, Manfredi, & Sammartano, 2011).
Wastewater Treatment : This compound has been extracted from wastewater using specific extraction techniques, addressing environmental concerns related to dye production processes. The research includes exploring the optimal conditions for its extraction and the potential for regeneration of the extractant (Gai, Zhong, Qiao, Chen, Xiao, & Song, 2018).
Electrochemical Analysis : Its electrochemical behavior has been studied, providing insights into its potential applications in electrochemical sensors and other related technologies (Konarev, 2021).
Safety And Hazards
properties
IUPAC Name |
5-amino-6-hydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDABBRVDVXQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204947 | |
Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-naphthol-6-sulfonic acid | |
CAS RN |
5639-34-9 | |
Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005639349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-NAPHTHOL-6-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Y998KIHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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